Cas no 1261865-61-5 (2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl)

2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl is a specialized biphenyl derivative featuring chloro and trifluoromethoxy functional groups, which enhance its utility in organic synthesis and agrochemical applications. The presence of reactive chloromethyl and chloro substituents allows for further functionalization, making it a versatile intermediate in the development of complex molecules. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, properties valuable in the design of bioactive compounds. This compound is particularly relevant in pharmaceutical and crop protection research, where precise structural modifications are required. Its well-defined reactivity and stability under standard conditions ensure consistent performance in synthetic workflows.
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl structure
1261865-61-5 structure
商品名:2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl
CAS番号:1261865-61-5
MF:C14H9Cl2F3O
メガワット:321.121872663498
CID:4996866

2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

    • 2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl
    • インチ: 1S/C14H9Cl2F3O/c15-8-10-4-2-6-12(13(10)16)9-3-1-5-11(7-9)20-14(17,18)19/h1-7H,8H2
    • InChIKey: KXROGILMXNFRJC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(CCl)=CC=CC=1C1C=CC=C(C=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 311
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 9.2

2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011004299-500mg
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl
1261865-61-5 97%
500mg
782.40 USD 2021-07-05
Alichem
A011004299-250mg
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl
1261865-61-5 97%
250mg
494.40 USD 2021-07-05
Alichem
A011004299-1g
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl
1261865-61-5 97%
1g
1,475.10 USD 2021-07-05

2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl 関連文献

2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenylに関する追加情報

Introduction to 2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl (CAS No. 1261865-61-5)

2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1261865-61-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a unique structural configuration, incorporating chlorine and trifluoromethoxy substituents, which endows it with distinct chemical properties and potential applications. The presence of multiple reactive sites, including chloro and chloromethyl groups, makes this compound a valuable intermediate in synthetic chemistry, particularly in the development of novel molecular architectures.

The biphenyl core is a well-documented scaffold in medicinal chemistry, known for its ability to enhance molecular stability and bioavailability. The introduction of electron-withdrawing groups such as chlorine atoms at specific positions can modulate electronic distributions, influencing intermolecular interactions and binding affinities. In contrast, the trifluoromethoxy group introduces fluorine atoms, which are renowned for their ability to improve metabolic stability and binding efficacy in drug candidates.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of biphenyl derivatives like this compound in targeting specific biological pathways. Studies suggest that modifications at the para and ortho positions of the biphenyl ring can significantly alter pharmacokinetic profiles, making them promising candidates for further optimization. The chloromethyl functionality further extends the synthetic utility of this molecule, enabling facile derivatization through nucleophilic addition reactions, which is a common strategy in drug discovery.

In the context of modern drug development, the demand for structurally diverse compounds with optimized physicochemical properties has never been higher. The combination of electron-deficient halogen atoms and electron-donating fluorine substituents in 2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl creates a balance that is conducive to both lipophilicity and solubility considerations. This balance is critical for achieving desired pharmacokinetic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Emerging research indicates that biphenyl derivatives with similar structural motifs have shown promise in preclinical studies as modulators of enzyme activity and receptor binding. For instance, analogs with varying halogen substituents have been explored for their potential in inhibiting kinases and other therapeutic targets. The specific arrangement of chlorine and trifluoromethoxy groups in 2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl may contribute to its unique interaction profile with biological macromolecules.

The synthetic pathways to this compound involve multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the biphenyl core efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions involving the reactive chloromethyl group.

From an industrial perspective, the scalability of synthesizing 2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl is a key consideration for its commercial viability. Process optimization efforts are ongoing to ensure cost-effective production while maintaining stringent quality control measures. Collaborative efforts between academic researchers and industry chemists are essential to bridge the gap between laboratory-scale synthesis and large-scale manufacturing.

The environmental impact of producing and handling such compounds is also a critical factor. Green chemistry principles are being increasingly adopted to minimize waste generation and reduce hazardous byproducts. For example, solvent selection criteria prioritize low-toxicity alternatives, while catalytic methods aim to improve atom economy. These sustainable practices align with global regulatory requirements aimed at protecting ecosystems and human health.

In conclusion, 2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl (CAS No. 1261865-61-5) represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of substituents offers versatile synthetic possibilities and potential biological activity. As research progresses, further insights into its mechanism of action and application domains are expected to emerge, reinforcing its significance in contemporary chemical biology.

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